Boiling Point Divergence: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (CAS 1228898-12-1) vs. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9)
The target compound 2-iodo-4-nitro-1-(trifluoromethyl)benzene (CAS 1228898-12-1) exhibits a predicted boiling point of 291.6 ± 40.0 °C at 760 mmHg [1]. In contrast, its regioisomer 1-iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9), which bears an ortho relationship between the iodo and nitro groups rather than the iodo and trifluoromethyl groups, has a predicted boiling point of 273.9 ± 40.0 °C at 760 mmHg [2]. This yields a predicted boiling point differential of approximately 17.7 °C.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 291.6 ± 40.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9): 273.9 ± 40.0 °C at 760 mmHg (predicted) |
| Quantified Difference | ~17.7 °C (predicted) |
| Conditions | Computed/predicted values at 760 mmHg |
Why This Matters
A boiling point differential of approximately 18 °C between these isomers is sufficient to enable separation by fractional distillation during workup or purification, directly influencing process design and operational cost.
- [1] ChemSrc. 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (CAS 1228898-12-1): Boiling Point 291.6±40.0 °C at 760 mmHg. Accessed 2026. View Source
- [2] ChemSrc. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9): Boiling Point 273.9±40.0 °C at 760 mmHg. Accessed 2026. View Source
